molecular formula C10H10FNO B13100355 2-Fluoro-6-isopropoxybenzonitrile

2-Fluoro-6-isopropoxybenzonitrile

Cat. No.: B13100355
M. Wt: 179.19 g/mol
InChI Key: UEWHKXKTFQDKRS-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10FNO. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a nitrile group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isopropoxybenzonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-6-iodobenzonitrile with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isopropoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of isopropoxybenzaldehyde or isopropoxybenzoic acid.

    Reduction: Formation of 2-fluoro-6-isopropoxybenzylamine.

Scientific Research Applications

2-Fluoro-6-isopropoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isopropoxybenzonitrile involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic species. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxybenzonitrile
  • 2-Fluoro-6-iodobenzonitrile
  • 2-Fluoro-6-chlorobenzonitrile

Uniqueness

2-Fluoro-6-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

2-fluoro-6-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10FNO/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,1-2H3

InChI Key

UEWHKXKTFQDKRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

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